Liwaconitine
Description
Liwaconitine (C₄₁H₅₃NO₁₁, molecular weight 735.88) is a diterpenoid alkaloid isolated from Aconitum forrestii (syn. Aconitum likiangense), a plant species within the Ranunculaceae family . This compound is part of the aconitine-type alkaloids, a class known for their complex polycyclic structures and significant pharmacological activities, including analgesic and anti-inflammatory effects. However, many aconitine alkaloids, including this compound, are also associated with high toxicity due to their interaction with voltage-gated sodium channels in neuronal cells.
The structural backbone of this compound consists of a tetracyclic diterpene skeleton with multiple oxygenated functional groups (e.g., ester, hydroxyl, and methoxy groups).
Properties
CAS No. |
86408-15-3 |
|---|---|
Molecular Formula |
C41H53NO11 |
Molecular Weight |
735.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S,13S,17R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-8-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C41H53NO11/c1-8-42-21-38(22-46-2)18-17-28(49-5)41-27-19-39(45)29(50-6)20-40(31(34(41)42)32(51-7)33(38)41,53-37(44)24-11-15-26(48-4)16-12-24)30(27)35(39)52-36(43)23-9-13-25(47-3)14-10-23/h9-16,27-35,45H,8,17-22H2,1-7H3/t27-,28?,29+,30-,31?,32?,33-,34?,35-,38+,39+,40?,41?/m1/s1 |
InChI Key |
RYCIRRXOFHVZHA-OTKWNMINSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)C5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
Synonyms |
8-O-(4-Methoxybenzoyl-forestine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data on liwaconitine and its analogs, the following framework outlines the key parameters typically used to evaluate structural and functional similarities among diterpenoid alkaloids.
Table 1: Comparative Analysis of this compound and Hypothetically Similar Compounds
Structural and Functional Insights
Structural Differentiation :
- This compound’s larger molecular weight (735.88) compared to typical aconitine analogs (e.g., 645.74 for aconitine) suggests additional substituents, possibly enhancing its lipophilicity and altering metabolic stability .
- The presence of specific oxygenated groups (e.g., hydroxyl) may influence its binding affinity to sodium channels, a critical determinant of toxicity and therapeutic effects .
Pharmacological Profile :
- Aconitine-type alkaloids generally exhibit dose-dependent cardiotoxicity and neurotoxicity. This compound’s toxicity profile remains unquantified in the provided sources, but structural parallels imply similar risks .
- Functional similarities (e.g., ester groups) may confer shared metabolic pathways, such as hydrolysis by esterases, which could mitigate or exacerbate toxicity .
Source-Specific Variability :
- This compound’s exclusive identification in Aconitum forrestii distinguishes it from alkaloids in other Aconitum species (e.g., aconitine in A. napellus). Geographic and genetic factors likely drive biosynthetic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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